molecular formula C16H24BNO4 B13718570 3-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13718570
M. Wt: 305.2 g/mol
InChI Key: WCZAVDVMRKQDFT-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound that features both an isopropoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-isopropoxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the sensitive boronate ester.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The boronate ester group is highly reactive and can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds, depending on the reactants used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and interactions.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide largely depends on its application. In cross-coupling reactions, the boronate ester group facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism. This involves the activation of the boronate ester by a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Isopropoxyboronic acid pinacol ester
  • Isopropyl pinacol borate

Uniqueness: What sets 3-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H24BNO4

Molecular Weight

305.2 g/mol

IUPAC Name

3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H24BNO4/c1-10(2)20-13-9-11(14(18)19)7-8-12(13)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H2,18,19)

InChI Key

WCZAVDVMRKQDFT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC(C)C

Origin of Product

United States

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